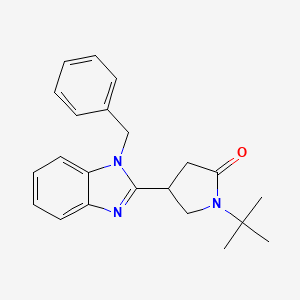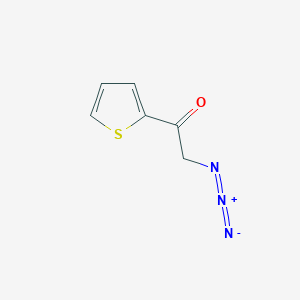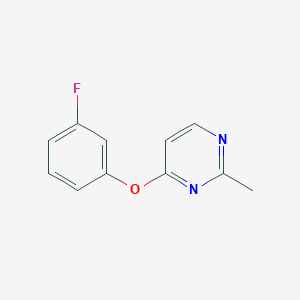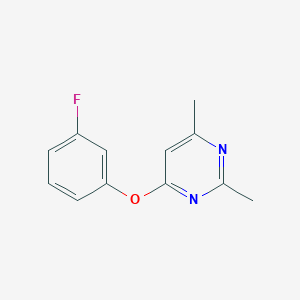![molecular formula C15H20N4O2 B6424068 tert-butyl N-{[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate CAS No. 2548998-70-3](/img/structure/B6424068.png)
tert-butyl N-{[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-{[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate is an organometallic compound with a wide range of applications in scientific research. It is a derivative of the primary amine group, containing a tert-butyl group and a triazole ring, and is commonly referred to as TBTC. This compound has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, in the study of enzyme inhibition, and as a ligand in the binding of metal ions.
Applications De Recherche Scientifique
TBTC has been used in a variety of scientific research applications, including as a ligand for binding metal ions, as a catalyst for the synthesis of pharmaceuticals, and in the study of enzyme inhibition. It has also been used in the synthesis of other organometallic compounds, such as cobalt-based complexes.
Mécanisme D'action
Action Environment
Environmental factors can influence the action, efficacy, and stability of “tert-butyl N-{[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate”. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Avantages Et Limitations Des Expériences En Laboratoire
TBTC has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable under a variety of conditions. It is also relatively non-toxic, making it safe to use in experiments. However, it can be difficult to purify, and must be used in relatively small amounts for optimal results.
Orientations Futures
TBTC has a wide range of potential applications in scientific research. It could be used in the synthesis of new pharmaceuticals, or as a ligand for binding metal ions. It could also be used in the study of enzyme inhibition, or as a catalyst for the synthesis of other organometallic compounds. Additionally, it could be used to study the biochemical and physiological effects of other compounds, or as a tool for studying the structure and function of enzymes.
Méthodes De Synthèse
TBTC can be synthesized through a variety of methods, including the reaction of a primary amine with a tert-butyl halide, such as bromo- or chloro-tert-butyl chloride. This reaction produces a tert-butyl carbamate, which can then be reacted with a triazole to form TBTC. This reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Propriétés
IUPAC Name |
tert-butyl N-[[1-(3-methylphenyl)triazol-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11-6-5-7-13(8-11)19-10-12(17-18-19)9-16-14(20)21-15(2,3)4/h5-8,10H,9H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLSOBCIOUZIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(N=N2)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B6423997.png)
![N-(4-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6424004.png)

![4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B6424028.png)
![3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6424029.png)
![3-[(4-chlorophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6424045.png)
![3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine](/img/structure/B6424053.png)




![tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate](/img/structure/B6424081.png)
![1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid dihydrochloride](/img/structure/B6424083.png)
